Pentanedioic-2,2,4,4-d4 acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

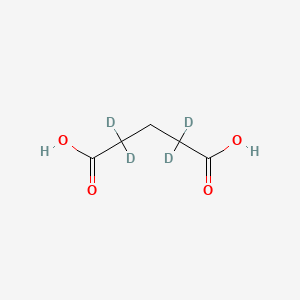

Pentanedioic-2,2,4,4-d4 acid: is a deuterated form of pentanedioic acid, also known as glutaric acid. The deuterium atoms replace the hydrogen atoms at the 2 and 4 positions, resulting in a compound with the molecular formula C5H6D4O4. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentanedioic-2,2,4,4-d4 acid can be synthesized through several methods. One common approach involves the deuteration of pentanedioic acid using deuterated reagents. For example, the compound can be prepared by reacting pentanedioic acid with deuterated water (D2O) under specific conditions to replace the hydrogen atoms with deuterium .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced in smaller quantities for research purposes. The synthesis often involves specialized equipment and reagents to ensure the high purity and isotopic enrichment required for scientific applications .

Analyse Chemischer Reaktionen

Types of Reactions: Pentanedioic-2,2,4,4-d4 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The carboxyl groups can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other derivatives.

Wissenschaftliche Forschungsanwendungen

Pentanedioic-2,2,4,4-d4 acid has several applications in scientific research, including:

Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to understand the biochemical pathways involving glutaric acid.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in studies involving metabolic disorders.

Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes and products

Wirkmechanismus

The mechanism of action of pentanedioic-2,2,4,4-d4 acid is similar to that of its non-deuterated counterpart. The deuterium atoms do not significantly alter the chemical reactivity but can affect the kinetic isotope effects, making it useful in studying reaction mechanisms. The compound interacts with various molecular targets and pathways, depending on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Pentanedioic acid (Glutaric acid): The non-deuterated form of pentanedioic-2,2,4,4-d4 acid.

1,3-Propanedicarboxylic acid: Another dicarboxylic acid with similar chemical properties.

Adipic acid: A six-carbon dicarboxylic acid with similar reactivity.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in isotopic labeling studies and other research applications where tracking and analyzing chemical reactions are crucial .

Biologische Aktivität

Pentanedioic-2,2,4,4-d4 acid, also known as dimethylpentanedioate or 1,5-pentanedioate with deuterium labeling at specific carbon positions, has garnered attention for its biological activities. This article synthesizes current research findings on the compound's biological effects, including its mechanisms of action, therapeutic potential, and structure-activity relationships.

This compound is a deuterated derivative of pentanedioic acid. The presence of deuterium isotopes can influence the compound's metabolic stability and biological interactions. The molecular formula is C5H6D4O4, and it exists in various forms that may exhibit different solubility and reactivity profiles compared to its non-deuterated counterparts.

Research indicates that pentanedioic acid derivatives can act through various biological pathways:

- Inhibition of Enzymatic Activity :

- Antimicrobial Activity :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits 11beta-HSD1 | |

| Antimicrobial | Effective against E. coli | |

| Antioxidant | Moderate to high |

Case Study: Inhibition of 11beta-HSD1

A significant study screened various derivatives of pentanedioic acid for their ability to inhibit 11beta-HSD1. The results indicated that certain benzylamide derivatives exhibited potent inhibitory effects with IC50 values in the low micromolar range. This suggests potential therapeutic applications in managing conditions associated with glucocorticoid metabolism .

Case Study: Antimicrobial Efficacy

In a separate investigation, pentanedioic acid was tested against several strains of bacteria, including ampicillin-resistant Enterobacter cloacae. The compound displayed significant antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives is influenced by their structural features:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects the antimicrobial potency and antioxidant capacity.

- Chain Length Variability : Variations in the carbon chain length influence the compound's interaction with biological targets. For example, longer chains may enhance lipophilicity and membrane permeability.

Eigenschaften

IUPAC Name |

2,2,4,4-tetradeuteriopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-RRVWJQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC([2H])([2H])C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.